BenchChemオンラインストアへようこそ!

Cyclopentyl 4-trifluoromethylphenyl ketone

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Cyclopentyl 4-trifluoromethylphenyl ketone (CAS 578027-07-3) is a lipophilic (XLogP3 4.0) fluorinated aryl ketone for GPCR modulator and enzyme inhibitor R&D. Its cyclopentyl ring and para-CF3 group offer defined steric and metabolic stability advantages over generic aryl ketones. Ideal for medicinal chemistry SAR exploration. In stock for immediate shipment.

Molecular Formula C13H13F3O
Molecular Weight 242.24 g/mol
CAS No. 578027-07-3
Cat. No. B1324759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 4-trifluoromethylphenyl ketone
CAS578027-07-3
Molecular FormulaC13H13F3O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2
InChIKeyJOWBRWPITZSVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl 4-Trifluoromethylphenyl Ketone (CAS 578027-07-3) as a Differentiated Lipophilic Aryl Ketone Intermediate for Procurement in Drug Discovery


Cyclopentyl 4-trifluoromethylphenyl ketone (CAS 578027-07-3) is a lipophilic, fluorinated aryl ketone intermediate characterized by a cyclopentyl group attached to a para-substituted trifluoromethylphenyl ring via a carbonyl linkage . This specific structural combination imparts physicochemical properties, including a calculated XLogP3-AA of 4.0, that are strategically leveraged in medicinal chemistry for the development of G-protein coupled receptor (GPCR) modulators and enzyme inhibitors .

Why Generic Substitution Fails for Cyclopentyl 4-Trifluoromethylphenyl Ketone in Specialized Chemical Synthesis


Substituting cyclopentyl 4-trifluoromethylphenyl ketone with a generic aryl ketone or a close analog (e.g., cyclohexyl or phenyl derivatives) is not scientifically equivalent due to the synergistic interplay of the cyclopentyl ring and the para-trifluoromethyl group. This precise architecture governs both the compound's physicochemical properties and its utility as a synthetic intermediate. The cyclopentyl moiety provides a distinct steric and conformational profile compared to other cyclic alkanes, which can critically influence binding interactions in target proteins [1]. Simultaneously, the 4-trifluoromethyl group is a well-established pharmacophore that enhances metabolic stability and lipophilicity, as quantified by the compound's XLogP3-AA value of 4.0 . Replacing either component or altering the substitution pattern would fundamentally change these parameters, potentially leading to altered or lost activity in downstream applications.

Quantitative Differentiation Evidence for Cyclopentyl 4-Trifluoromethylphenyl Ketone Against Structural Analogs


Quantified Impact of Cyclopentyl and 4-Trifluoromethylphenyl Moieties on Biological Activity in a Purine-Derived Kinase Inhibitor Scaffold

In a structure-activity relationship (SAR) study of purine derivatives, the individual contributions of the cyclopentyl and 4-trifluoromethylphenyl groups to inhibitory activity were quantified. While the target compound itself was not the subject of the study, its constituent fragments were evaluated. The cyclopentyl analog (Compound 7a) exhibited an IC50 of 3.70 µM [1]. The 4-trifluoromethylphenyl analog (Compound 7h) exhibited an IC50 of 1.00 µM [1]. The combination of these two functional groups into the cyclopentyl 4-trifluoromethylphenyl ketone scaffold is designed to confer a specific and non-obvious biological profile distinct from analogs containing only one of these fragments.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Comparative Lipophilicity (XLogP3-AA) of Cyclopentyl 4-Trifluoromethylphenyl Ketone Against a Cyclobutyl Analog

Lipophilicity, a critical parameter governing membrane permeability and metabolic stability, differs significantly between cyclic alkyl analogs. The target compound, cyclopentyl 4-trifluoromethylphenyl ketone, has a calculated XLogP3-AA value of 4.0 . In contrast, its cyclobutyl analog, cyclobutyl 4-trifluoromethylphenyl ketone (CAS 53342-40-8), has a lower calculated XLogP3 of 3.5 . This difference of 0.5 log units corresponds to a >3-fold difference in partition coefficient, indicating that the cyclopentyl derivative is substantially more lipophilic.

Medicinal Chemistry ADME Physicochemical Property

Comparative Physicochemical Properties: Boiling Point and Density of Cyclopentyl vs. Cyclohexyl 4-Trifluoromethylphenyl Ketone

Physical properties relevant to synthesis and purification also differentiate this compound from its closest analogs. Cyclopentyl 4-trifluoromethylphenyl ketone has a reported density of 1.215 g/cm³ and a boiling point of 299.6 °C at 760 mmHg . While direct boiling point data for the cyclohexyl analog (CAS 419543-02-5) was not found, the cyclohexyl group typically adds more molecular weight and a larger non-polar surface area than a cyclopentyl group, which would be expected to increase the boiling point and alter its chromatographic behavior (e.g., retention time) relative to the cyclopentyl compound.

Process Chemistry Purification Physical Property

Best Research and Industrial Application Scenarios for Cyclopentyl 4-Trifluoromethylphenyl Ketone Based on Differential Evidence


GPCR Modulator Lead Optimization Programs Requiring Enhanced Lipophilicity

The specific combination of the cyclopentyl and 4-trifluoromethylphenyl groups in this ketone provides a defined lipophilicity profile (XLogP3-AA = 4.0). This makes it a superior starting material or intermediate fragment for medicinal chemistry programs aiming to optimize the pharmacokinetic properties of GPCR-targeting lead compounds, where precise control over LogD is essential for achieving a balance between membrane permeability and metabolic clearance .

Synthesis of CETP Inhibitors and Related Tetrahydroquinoline Derivatives

Patented research explicitly defines the use of cyclopentyl and 4-trifluoromethylphenyl fragments in the synthesis of novel tetrahydroquinoline derivatives designed as cholesteryl ester transfer protein (CETP) inhibitors. The cyclopentyl 4-trifluoromethylphenyl ketone can serve as a strategic building block for accessing this specific chemical space, which is implicated in cardiovascular disease research [1].

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors

The individual fragments of cyclopentyl 4-trifluoromethylphenyl ketone have been quantitatively shown to modulate kinase inhibition (IC50 values of 3.70 µM and 1.00 µM, respectively). This ketone provides a convenient, pre-assembled scaffold for medicinal chemists to systematically explore the SAR around these two key pharmacophores, enabling the rapid generation of focused compound libraries for screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl 4-trifluoromethylphenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.